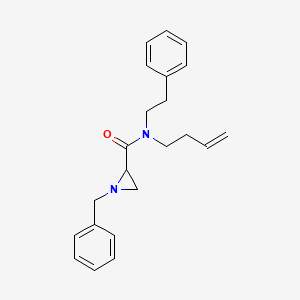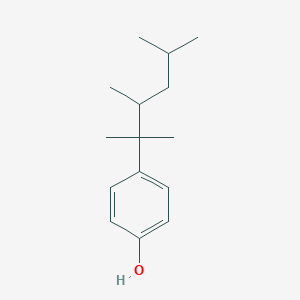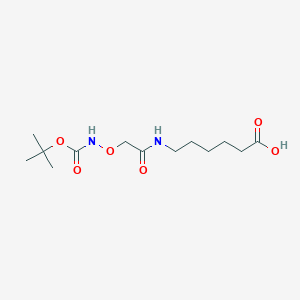![molecular formula C13H8Br2O3 B14189774 6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-05-7](/img/structure/B14189774.png)
6,8-Dibromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is a chemical compound that belongs to the class of furobenzopyran derivatives This compound is characterized by the presence of bromine atoms at the 6th and 8th positions, and methyl groups at the 1st and 3rd positions on the furobenzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one typically involves the bromination of a precursor compound. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include substituted furobenzopyran derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets. The bromine atoms and the furobenzopyran ring system play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one
- 6,8-Difluoro-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one
- 6,8-Diiodo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one
Uniqueness
6,8-Dibromo-1,3-dimethyl-4H-furo3,4-cbenzopyran-4-one is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
922503-05-7 |
|---|---|
Molecular Formula |
C13H8Br2O3 |
Molecular Weight |
372.01 g/mol |
IUPAC Name |
6,8-dibromo-1,3-dimethylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C13H8Br2O3/c1-5-10-8-3-7(14)4-9(15)12(8)18-13(16)11(10)6(2)17-5/h3-4H,1-2H3 |
InChI Key |
BJMNFICUUTVBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(=CC(=C3)Br)Br)OC(=O)C2=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)

![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)

stannane](/img/structure/B14189732.png)




![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
